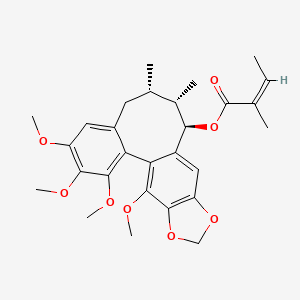

Angeloylisogomisin O

Description

See also: Schisandra chinensis fruit (part of).

Properties

IUPAC Name |

[(9S,10S,11R)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8/c1-9-14(2)28(29)36-23-16(4)15(3)10-17-11-19(30-5)24(31-6)26(32-7)21(17)22-18(23)12-20-25(27(22)33-8)35-13-34-20/h9,11-12,15-16,23H,10,13H2,1-8H3/b14-9-/t15-,16-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUDCPSZWPLXKT-XXDSNBTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C(CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@@H]1[C@H]([C@H](CC2=CC(=C(C(=C2C3=C(C4=C(C=C13)OCO4)OC)OC)OC)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83864-70-4 | |

| Record name | Angeloylisogomisin O | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083864704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANGELOYLISOGOMISIN O | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/046M30W397 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Ginkgolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, a structurally unique terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the core mechanisms of action of Ginkgolide B, with a focus on its molecular targets and the signaling pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.

Core Mechanism of Action: Platelet-Activating Factor Receptor (PAF-R) Antagonism

The primary and most well-characterized mechanism of action of Ginkgolide B is its potent and selective antagonism of the platelet-activating factor receptor (PAF-R).[2][3] PAF is a potent phospholipid mediator involved in a wide range of physiological and pathological processes, including inflammation, platelet aggregation, and neuronal signaling.[2][4] By competitively binding to PAF-R, Ginkgolide B blocks the downstream signaling cascades initiated by PAF.[5] This antagonism is the cornerstone of many of Ginkgolide B's therapeutic effects.

Quantitative Data on PAF-R Inhibition

| Parameter | Value | Cell/System | Reference |

| IC50 | 0.273 µmol/L | Not specified | [2] |

| IC50 (PAF-induced neutrophil chemotaxis) | 9.1 (+/- 2.5) x 10-7 mol/L | Human Neutrophils | [6] |

| IC50 (PAF-induced eosinophil chemotaxis) | 1.5 (+/- 0.3) X 10-6 mol/L | Human Eosinophils | [6] |

| Ki | 110 nM (for 7R-chloro ginkgolide B derivative) | Cloned PAF receptors | [7] |

Signaling Pathway: PAF-R Antagonism

Neuroprotective Effects

Ginkgolide B exhibits significant neuroprotective properties, which are attributed to a combination of its anti-inflammatory, anti-apoptotic, and anti-excitotoxic activities.

Modulation of Neuroinflammation

Ginkgolide B has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes.[8][9] This is achieved, in part, through the downregulation of pro-inflammatory cytokines and enzymes.

Key Molecular Targets in Neuroinflammation:

-

Toll-like receptor 4 (TLR4)/NF-κB Pathway: Ginkgolide B can inhibit the TLR4/NF-κB signaling pathway, a critical regulator of the inflammatory response.[2] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[9][10]

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: Ginkgolide B has been observed to modulate the MAPK pathway, including ERK, JNK, and p38, which are involved in inflammatory responses.

Signaling Pathway: Inhibition of Neuroinflammation

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ginkgolide C slows the progression of osteoarthritis by activating Nrf2/HO-1 and blocking the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of platelet-activating factor (PAF)-induced chemotaxis and PAF binding to human eosinophils and neutrophils by the specific ginkgolide-derived PAF antagonist, BN 52021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. columbia.edu [columbia.edu]

- 8. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. mdpi.com [mdpi.com]

The Origin of Ginkgolide B: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: Ginkgolide B is a structurally complex diterpenoid trilactone isolated from the ancient tree species, Ginkgo biloba. Its unique molecular architecture and potent pharmacological activity, primarily as a competitive antagonist of the Platelet-Activating Factor (PAF) receptor, have made it a subject of intense scientific scrutiny. This document provides an in-depth exploration of the origin of ginkgolide B, detailing its natural biosynthetic pathway, the key enzymatic steps involved, and the primary sites of its synthesis and accumulation within the plant. Furthermore, it outlines established experimental protocols for its extraction, isolation, and quantification, and presents its mechanism of action through relevant signaling pathways.

Natural Origin and Biosynthesis

Ginkgolide B is a natural product derived from the leaves and root bark of the Ginkgo biloba tree.[1] While medicinal extracts are typically prepared from the leaves, compelling evidence indicates that the biosynthesis of ginkgolides occurs predominantly in the roots of the plant.[2][3] Following synthesis, these compounds are transported through the stem's cortex and phloem to the leaves, which function as the primary storage sites.[3][4]

The biosynthesis of the 20-carbon skeleton of ginkgolides is a complex process that originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, also known as the non-mevalonate pathway.[1][5] This pathway utilizes pyruvate and glyceraldehyde 3-phosphate as initial building blocks to produce the universal isoprene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[4]

The key stages of biosynthesis are:

-

Precursor Formation (MEP Pathway): Pyruvate and glyceraldehyde 3-phosphate are converted through a series of enzymatic reactions into IPP and DMAPP.

-

Diterpene Backbone Synthesis: IPP and DMAPP are condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor for all diterpenoids.[6]

-

Cyclization: GGPP undergoes a committed cyclization step catalyzed by levopimaradiene synthase (LPS) to form the tricyclic diterpene hydrocarbon, levopimaradiene.[6][7]

-

Post-Cyclization Modifications: The levopimaradiene scaffold is then subjected to a complex cascade of oxidative reactions, including hydroxylations, cyclizations, and rearrangements, which are mediated by cytochrome P450 (CYP) enzymes.[7] This intricate series of modifications ultimately leads to the formation of the characteristic trilactone cage structure and the unique tert-butyl group of ginkgolides.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the core biosynthetic route leading to the ginkgolide scaffold.

Quantitative Data

Key Enzymes in Ginkgolide Biosynthesis

The conversion of primary metabolites into the complex ginkgolide structure is catalyzed by a series of specialized enzymes. The critical enzymes cloned from G. biloba and their respective functions are summarized below.[6]

| Enzyme Abbreviation | Full Name | Function in Biosynthesis Pathway |

| DXS | 1-Deoxy-D-xylulose 5-phosphate Synthase | Catalyzes the first committed step of the MEP pathway. |

| DXR | 1-Deoxy-D-xylulose 5-phosphate Reductoisomerase | Second enzyme in the MEP pathway, converting DXP to MEP. |

| HDS | 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate Synthase | Sixth enzyme of the MEP pathway. |

| HDR | 1-hydroxy-2-methyl-2-(E)-butenyl-4-diphosphate Reductase | Terminal enzyme in the MEP pathway, producing IPP and DMAPP. |

| GGPPS | Geranylgeranyl Pyrophosphate Synthase | Synthesizes the C20 precursor GGPP from IPP and DMAPP. |

| LPS | Levopimaradiene Synthase | Performs the first cyclization of GGPP to form the diterpene scaffold. |

| CYP450s | Cytochrome P450 Monooxygenases | Catalyze subsequent oxidative modifications to form ginkgolides. |

Ginkgolide B Content in Plant Tissues

The concentration of ginkgolide B varies significantly between different tissues of the Ginkgo biloba tree, reflecting the spatial separation of its synthesis and storage. The highest expression of key biosynthetic genes is found in the roots, which correlates with the synthesis sites.[3]

| Plant Tissue | Ginkgolide B Content (µg/g Dry Weight) | Role in Origin |

| Fibrous Root | 118.89 ± 12.11 | Biosynthesis Site |

| Main Root Periderm (R1) | 65.57 ± 5.67 | Biosynthesis Site |

| Main Root Cortex/Phloem (R2) | 18.67 ± 1.98 | Transport |

| Main Root Xylem (R3) | 1.34 ± 0.14 | Structural |

| Old Stem Cortex/Phloem (S2) | 12.01 ± 1.03 | Transport |

| Leaf | 205.11 ± 18.97 | Storage Site |

| Data adapted from Lu et al. (2017) combining metabolic profiling and gene expression analysis.[3][5][8] |

Experimental Protocols

Protocol for Extraction and Isolation of Ginkgolide B

This protocol outlines a common method for extracting and purifying ginkgolide B from dried Ginkgo biloba leaves for laboratory-scale preparations.[9]

-

Extraction:

-

Macerate dried and powdered ginkgo leaves with 70% ethanol (1:10 w/v) at room temperature.

-

Perform the extraction three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure to remove the ethanol.

-

-

Macroporous Resin Chromatography:

-

Dilute the aqueous concentrate with water to a final crude drug concentration of approximately 0.1 g/mL.

-

Load the diluted extract onto an HPD-450 macroporous resin column.

-

Wash the column with 20% ethanol to elute impurities.

-

Elute the ginkgolide fraction with 80% ethanol.

-

-

Crystallization and Recrystallization:

-

Collect the 80% ethanol eluate and concentrate it to a thick paste.

-

Induce crystallization of the crude ginkgolide B from the concentrate.

-

Collect the crude crystals and perform recrystallization using isopropanol to obtain ginkgolide B with a purity often exceeding 95%.[9]

-

Protocol for HPLC Quantification of Ginkgolide B

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantitative analysis of ginkgolide B in extracts.[10][11]

-

Sample Preparation:

-

Accurately weigh the dried extract and dissolve it in methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm × 250 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 33:67 v/v).[11]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector set at 220 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using certified ginkgolide B reference standards of known concentrations.

-

Calculate the concentration of ginkgolide B in the sample by comparing its peak area to the calibration curve.

-

Protocol for Gene Expression Analysis by RT-qPCR

Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the expression levels of genes involved in the ginkgolide biosynthetic pathway, such as LPS and DXS2, in different plant tissues.[3][12]

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from fresh Ginkgo biloba tissues (e.g., roots, leaves) using a suitable plant RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green Master Mix, forward and reverse primers for the target gene (e.g., GbLPS), and the synthesized cDNA template.

-

Use a housekeeping gene, such as Gb18S, as an internal control for normalization.[12]

-

Perform the reaction in a real-time PCR thermal cycler with a typical program: initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C.

-

-

Data Analysis:

-

Analyze the amplification data and calculate the relative gene expression using the 2-ΔΔCt method.[12]

-

Compare the expression levels in different tissues (e.g., root vs. leaf) to determine the primary sites of gene activity.

-

Mechanism of Action: PAF Receptor Antagonism

Ginkgolide B exerts its primary pharmacological effects by acting as a specific and potent antagonist of the Platelet-Activating Factor (PAF) receptor.[1] The PAF receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand PAF, activates multiple intracellular signaling cascades.[1][13]

Activation of the PAF receptor typically involves coupling to Gq and Gi proteins, leading to:

-

Gq Pathway: Activation of Phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[13]

-

Gi Pathway: Inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.

These signaling events trigger a range of physiological responses, including platelet aggregation, inflammation, and bronchoconstriction.[14] Ginkgolide B competitively binds to the PAF receptor, preventing PAF from docking and thereby inhibiting these downstream signaling pathways.

Visualization of Signaling and Experimental Workflow

References

- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation of ginkgolides A, B, C, J and bilobalide from G. biloba extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L. [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. Combining Metabolic Profiling and Gene Expression Analysis to Reveal the Biosynthesis Site and Transport of Ginkgolides in Ginkgo biloba L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biosynthesis pathways of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. researchgate.net [researchgate.net]

- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Ginkgolide B: A Comprehensive Technical Guide on its Discovery, Chemistry, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide B, a structurally complex diterpenoid trilactone isolated from the ancient Ginkgo biloba tree, has garnered significant scientific interest due to its potent and selective antagonism of the platelet-activating factor (PAF) receptor. This technical guide provides an in-depth exploration of the discovery and history of ginkgolide B, from its initial isolation to its intricate total synthesis. Detailed experimental protocols for its extraction, purification, and chemical synthesis are presented, alongside a thorough analysis of the spectroscopic data that were pivotal in its structural elucidation. Furthermore, this document delineates the key signaling pathways modulated by ginkgolide B, with a primary focus on its interaction with the PAF receptor and its downstream consequences. The guide also explores its influence on other critical cellular pathways, including those involving LOX-1, NADPH oxidase, SIRT1, and PCSK9. All quantitative data are summarized in structured tables for comparative analysis, and complex biological and experimental workflows are visualized using detailed diagrams to facilitate a deeper understanding of the multifaceted nature of ginkgolide B.

Discovery and History

The journey of ginkgolide B from a constituent of traditional Chinese medicine to a well-characterized pharmacological agent is a testament to decades of scientific endeavor. The Ginkgo biloba tree, often referred to as a "living fossil," has been used for centuries in traditional medicine, but the specific bioactive compounds remained elusive until the 20th century.

The initial isolation of ginkgolides was accomplished in 1932 by the Japanese chemist Furukawa.[1] However, the incredibly complex and unique cage-like structure of these molecules presented a significant challenge to the analytical techniques of the time. It was not until 1967 that the definitive structure of ginkgolide B was elucidated by Nakanishi and his research group, a landmark achievement in natural product chemistry.[1] This was made possible through a combination of meticulous chemical degradation studies and the application of advanced spectroscopic techniques.

The biological significance of ginkgolide B was unveiled with the discovery of its potent and selective antagonism of the platelet-activating factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and anaphylaxis. The discovery of a natural antagonist in ginkgolide B opened up new avenues for therapeutic intervention in PAF-mediated diseases.

A pivotal moment in the history of ginkgolide B was its total synthesis by E.J. Corey and his team in 1988.[2][3] This monumental work in synthetic organic chemistry not only confirmed the complex structure proposed by Nakanishi but also provided a route to produce ginkgolide B and its analogs for further pharmacological investigation. Corey was awarded the Nobel Prize in Chemistry in 1990, in part for his contributions to the art of organic synthesis, with the synthesis of ginkgolide B being a prime example of his strategic genius.[4]

Physicochemical Properties and Structure

Ginkgolide B is a diterpenoid trilactone characterized by a rigid and highly oxygenated cage structure. It possesses a unique spiro[5][5]-nonane carbocyclic ring system, a tetrahydrofuran ring, and a distinctive tert-butyl group.[6]

| Property | Value |

| Molecular Formula | C₂₀H₂₄O₁₀ |

| Molecular Weight | 424.40 g/mol |

| IUPAC Name | (1R,3S,3aS,4R,6aR,7aR,8R,10aS)-3-tert-butyl-4-hydroxy-1-(1-hydroxyethyl)-7a-methyl-hexahydro-1H,7H-3a,8,10-trioxa-1,5-epoxycyclopenta[a]cyclopropa[e]azulene-2,6,9-trione |

| CAS Number | 15291-77-7 |

Experimental Protocols

Isolation of Ginkgolide B from Ginkgo biloba

Several methods have been developed for the extraction and purification of ginkgolide B from the leaves of Ginkgo biloba. The following protocol is a composite of established techniques.

Protocol:

-

Extraction:

-

Dried and powdered Ginkgo biloba leaves are extracted with 70% ethanol three times.

-

The ethanol is removed from the combined extracts by concentration under reduced pressure.

-

The resulting aqueous solution is diluted with water to a crude drug density of 0.1 g/mL.[5]

-

-

Macroporous Resin Chromatography:

-

The aqueous extract is loaded onto an HPD-450 macroporous resin column.

-

Impurities are eluted with 20% ethanol.

-

Ginkgolide B and other ginkgolides are then eluted with 80% ethanol.[5]

-

-

Crystallization and Recrystallization:

-

The 80% ethanol eluate is concentrated to induce crystallization.

-

The crude crystals are collected and recrystallized from isopropanol to yield ginkgolide B with a purity of up to 95%.[5]

-

Alternative Protocol: Liquid-Liquid Extraction

-

Extraction:

-

A crude Ginkgo biloba extract is prepared using a solvent refluxing extractor.

-

The extract is then dissolved in de-ionized water.[7]

-

-

Liquid-Liquid Extraction:

-

The aqueous solution is subjected to liquid-liquid extraction with ethyl acetate.

-

This method can yield a purity of 13.5-18.0% for total terpene trilactones with a yield of over 99%.[7]

-

Total Synthesis of (±)-Ginkgolide B (E.J. Corey, 1988)

The total synthesis of ginkgolide B by E.J. Corey's group is a landmark in organic synthesis. A detailed step-by-step experimental protocol is extensive and can be found in the original publications.[2][3] Below is a high-level overview of the synthetic strategy.

Retrosynthetic Analysis: The synthesis employed a convergent strategy, building complex intermediates that were later joined. The key steps involved the stereocontrolled construction of the intricate cage structure and the installation of the numerous stereocenters.

Key Synthetic Steps:

-

Diels-Alder Reaction: Formation of a key bicyclic intermediate.

-

Photochemical Wolff Rearrangement: A crucial ring contraction step.

-

Intramolecular Aldol Condensation: Formation of one of the five-membered rings.

-

Lactonization: Stepwise formation of the three lactone rings.

A schematic of the synthesis is provided below. For detailed reagents, conditions, and yields for each step, please refer to the primary literature.[2][3]

Structure Elucidation (Nakanishi, 1967)

The determination of the complex structure of ginkgolide B was a significant achievement that relied on a combination of chemical degradation and spectroscopic analysis.[1]

Key Spectroscopic Data:

-

Infrared (IR) Spectroscopy: Revealed the presence of hydroxyl (-OH) and lactone carbonyl (C=O) functional groups.

-

Mass Spectrometry (MS): Provided the molecular weight and fragmentation patterns that gave clues about the connectivity of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum, though complex, provided information about the number and chemical environment of the different types of protons. Key signals included those for the tert-butyl group, methyl group, and various methine protons on the cage structure.[8]

-

¹³C NMR: The carbon NMR spectrum was crucial in determining the number of carbon atoms and their hybridization (sp³, sp²), confirming the presence of the lactone carbonyls and the quaternary carbons of the cage.

-

2D NMR (COSY, HMQC, HMBC): These techniques were instrumental in establishing the connectivity between protons and carbons, allowing for the piecing together of the intricate molecular framework.

-

| ¹H NMR Data (in DMSO-d₆) | |

| Proton | Chemical Shift (ppm) |

| H-1 | 5.94 |

| H-2 | 4.96 |

| H-5 | 4.41 |

| H-6 | 5.61 |

| H-7 | 4.01 |

| H-9 | 5.30 |

| H-11 | 2.13 |

| H-12 | 6.16 |

| H-14 | 2.87 |

| Me-18 | 1.00 |

| t-Bu | 0.95 |

Note: This is a partial list of ¹H NMR assignments. For a complete analysis, refer to specialized spectroscopic literature.[8]

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of ginkgolide B is its potent and selective antagonism of the platelet-activating factor (PAF) receptor.[1]

Quantitative Data on Biological Activity

| Target | Assay | Species | Value | Reference |

| PAF Receptor | Platelet Aggregation Inhibition (IC₅₀) | Rabbit | 3.6 µM | [9] |

| PAF Receptor | Receptor Binding (Kᵢ) | Human | 110 nM (for 7α-chloro ginkgolide B derivative) | |

| Glycine Receptor | Electrophysiology (IC₅₀) | Rat | 270 nM |

Signaling Pathways

Ginkgolide B acts as a competitive antagonist at the PAF receptor (PAFR), a G-protein coupled receptor (GPCR). By blocking the binding of PAF, ginkgolide B inhibits the downstream signaling cascades that are responsible for the diverse effects of PAF.

Caption: PAF Receptor Signaling Pathway and its Antagonism by Ginkgolide B.

Recent research has revealed that ginkgolide B's biological effects extend beyond PAFR antagonism, implicating its interaction with several other key signaling pathways involved in inflammation, oxidative stress, and lipid metabolism.

Caption: Modulation of LOX-1/NADPH Oxidase, SIRT1, and PCSK9 Pathways by Ginkgolide B.

Ginkgolide B has also been shown to modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is critically involved in cellular growth, differentiation, and fibrosis.

Caption: TGF-β Signaling Pathway and its Modulation by Ginkgolide B.

Experimental Workflow: Platelet Aggregation Assay

The following diagram illustrates a typical workflow for assessing the effect of ginkgolide B on platelet aggregation.

Caption: Experimental Workflow for Platelet Aggregation Assay.

Conclusion

Ginkgolide B stands as a remarkable natural product, both in its structural complexity and its diverse biological activities. Its journey from a component of an ancient herbal remedy to a molecule of intense scientific scrutiny highlights the power of natural product chemistry in drug discovery. As a potent PAF receptor antagonist, ginkgolide B holds significant therapeutic potential for a range of inflammatory and thrombotic disorders. Furthermore, emerging research into its modulation of other key signaling pathways, including those involved in oxidative stress and lipid metabolism, continues to expand its potential applications. This technical guide provides a comprehensive overview of the foundational knowledge surrounding ginkgolide B, serving as a valuable resource for researchers and drug development professionals seeking to further unravel its therapeutic promise.

References

- 1. Ginkgolide B ameliorates oxidized low-density lipoprotein-induced endothelial dysfunction via modulating Lectin-like ox-LDL-receptor-1 and NADPH oxidase 4 expression and inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Total Synthesis of (±)-Ginkgolide B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 7. Anti-atherosclerotic effects and molecular targets of ginkgolide B from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Complete 1H NMR spectral analysis of ten chemical markers of Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

An In-Depth Technical Guide to the Biosynthesis of Ginkgolide B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, a potent antagonist of the platelet-activating factor receptor, is a terpene trilactone unique to the ancient gymnosperm, Ginkgo biloba. Its complex hexacyclic structure, featuring a distinctive tert-butyl group, has long captivated chemists and biologists alike. Understanding the intricate biosynthetic pathway of ginkgolide B is paramount for developing metabolic engineering strategies to enhance its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the ginkgolide B biosynthesis pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It also includes detailed experimental protocols and quantitative data to aid researchers in this field.

The Biosynthetic Pathway of Ginkgolide B

The biosynthesis of ginkgolide B is a complex process that originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the universal isoprenoid precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)[1][2][3][4]. While the mevalonate (MVA) pathway also produces these precursors in the cytosol, labeling studies have indicated that the MEP pathway is the primary source for ginkgolide biosynthesis[2][4]. The pathway can be broadly divided into three major stages: the formation of the diterpene backbone, a series of complex oxidative modifications and rearrangements by cytochrome P450 monooxygenases, and the final lactonization steps.

I. Formation of the Diterpene Precursor: Geranylgeranyl Diphosphate (GGPP)

The initial steps of the pathway involve the sequential condensation of IPP and DMAPP to form the C20 precursor, geranylgeranyl diphosphate (GGPP). This process is catalyzed by a series of prenyltransferases.

-

IPP and DMAPP Synthesis (MEP Pathway): The MEP pathway, located in the plastids, begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. A series of enzymatic reactions, catalyzed by enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR), leads to the formation of IPP and DMAPP[1][2].

-

GGPP Synthesis: Geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to yield GGPP, the universal precursor for all diterpenoids, including the ginkgolides[1][5][6].

II. Cyclization and the Committed Step

The first committed step in ginkgolide biosynthesis is the cyclization of the linear GGPP molecule into a complex tricyclic diterpene.

-

Levopimaradiene Formation: Levopimaradiene synthase (LPS), a key enzyme in the pathway, catalyzes the intricate cyclization of GGPP to form levopimaradiene. This reaction establishes the fundamental carbon skeleton of the ginkgolides[5][6].

III. The Role of Cytochrome P450 Monooxygenases

Following the formation of levopimaradiene, a series of complex oxidative reactions, primarily catalyzed by a cluster of multifunctional cytochrome P450 monooxygenases (CYPs), dramatically transforms the hydrocarbon backbone. These enzymes are responsible for the introduction of oxygen atoms, ring cleavage, and skeletal rearrangements that are characteristic of the ginkgolide structure.

Recent research has identified a biosynthetic gene cluster on chromosome 5 of Ginkgo biloba that encodes for levopimaradiene synthase (GbLPS) and five unique cytochrome P450s (CYPs) that initiate the intricate oxidative cascade[5][7]. These CYPs, belonging to families not typically found in angiosperms, are responsible for generating the signature tert-butyl group and one of the lactone rings[5][7]. The proposed initial steps involve the conversion of levopimaradiene to ginkgosinic acid A through the action of these CYPs, which includes a remarkable scarless C-C bond cleavage and a carbon skeleton rearrangement (NIH shift)[5]. The exact sequence of these reactions and the specific intermediates are still under active investigation.

IV. Late-Stage Modifications and Lactonization

The final stages of ginkgolide B biosynthesis are believed to involve further hydroxylations and the formation of the characteristic trilactone structure. The precise enzymatic machinery responsible for these late-stage modifications remains to be fully elucidated.

Regulation of Ginkgolide B Biosynthesis

The biosynthesis of ginkgolide B is tightly regulated by a complex interplay of genetic and environmental factors. The primary site of ginkgolide biosynthesis is the roots of the Ginkgo biloba tree, from where they are transported to the leaves for storage[4][8].

-

Transcriptional Regulation: A key transcriptional regulator, GbEAG (ETHYLENE RESPONSE FACTOR ASSOCIATED WITH GINKGOLIDE BIOSYNTHESIS), has been identified as a central hub in controlling ginkgolide production. GbEAG is highly expressed in the roots and positively regulates the expression of key biosynthetic genes, including ISOPENTENYL DIPHOSPHATE ISOMERASE (GbIDI) and CYTOCHROME P450 7005C3 (GbCYP7005C3)[5][9].

-

Hormonal and Light Signaling: The activity of GbEAG is modulated by both jasmonate (JA) and light signaling pathways. The JA signaling repressor GbJAZ3 interacts with GbEAG, and this interaction is relieved in the presence of JA, leading to the activation of ginkgolide biosynthesis. Furthermore, the light-responsive transcription factor GbHY5 can bind to the promoter of GbEAG, indicating a coordinated regulation by both light and hormonal cues to optimize ginkgolide production[5][9]. Elicitors such as methyl jasmonate have been shown to significantly enhance the accumulation of ginkgolides[2].

Quantitative Data

The following table summarizes the relative expression levels of key genes involved in ginkgolide biosynthesis in various tissues of Ginkgo biloba, as determined by RT-qPCR. The data is presented as relative expression normalized to a reference gene.

| Gene | Fibrous Root | Main Root Periderm | Main Root Cortex & Phloem | Main Root Xylem | Old Stem Periderm | Old Stem Cortex & Phloem | Old Stem Xylem | Leaf |

| LPS | High | High | Moderate | Low | Low | Low | Low | Very Low |

| DXS2 | High | High | Moderate | Low | Low | Low | Low | Low |

| GGPPS | High | High | Moderate | Low | Low | Low | Low | Moderate |

| DXR2 | High | High | Moderate | Low | Low | Low | Low | Moderate |

| IDS2 | High | High | Moderate | Low | Low | Low | Low | Moderate |

Data adapted from --INVALID-LINK--. The original study should be consulted for absolute quantification and statistical analysis.

Experimental Protocols

I. Quantification of Ginkgolide B by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of ginkgolide B in Ginkgo biloba extracts.

Materials:

-

Ginkgo biloba plant material (e.g., dried leaves or roots)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid (optional, for mobile phase modification)

-

Ginkgolide B standard

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

-

HPLC system with a UV or Mass Spectrometric (MS) detector

-

C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Sample Extraction:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh approximately 1 g of the powdered material.

-

Extract with 20 mL of 70% methanol in an ultrasonic bath for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction process twice more and combine the supernatants.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Re-dissolve the residue in a known volume of methanol (e.g., 5 mL).

-

-

Sample Cleanup (Optional but Recommended):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the re-dissolved extract onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the ginkgolides with methanol.

-

Evaporate the eluate to dryness and re-dissolve in a known volume of the mobile phase.

-

-

HPLC Analysis:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol and water is typically used. For example, a linear gradient from 20% to 80% methanol over 30 minutes. The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection: UV detection at 220 nm or Mass Spectrometric detection for higher selectivity and sensitivity.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

Prepare a series of standard solutions of ginkgolide B of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of ginkgolide B in the sample by interpolating its peak area on the calibration curve.

-

II. Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol outlines the steps for analyzing the expression of key genes in the ginkgolide B biosynthesis pathway.

Materials:

-

Ginkgo biloba tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

RNA extraction kit (plant-specific)

-

DNase I

-

Reverse transcription kit

-

SYBR Green qPCR master mix

-

Gene-specific primers (forward and reverse) for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction and cDNA Synthesis:

-

Immediately freeze the collected plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

-

-

Primer Design:

-

Design gene-specific primers for the target genes (e.g., GbLPS, GbDXS, GbGGPPS) and a suitable reference gene (e.g., actin or ubiquitin). Primers should be 18-24 nucleotides in length with a GC content of 40-60% and a melting temperature (Tm) of 55-65 °C.

-

-

RT-qPCR Reaction:

-

Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Perform the qPCR in a real-time PCR instrument with the following typical cycling conditions:

-

Initial denaturation: 95°C for 5 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes in each sample.

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Visualizations

Ginkgolide B Biosynthesis Pathway

References

- 1. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis [ideas.repec.org]

- 2. tandfonline.com [tandfonline.com]

- 3. a-hplc-ms-method-for-quantitative-analysis-of-9-components-in-ginkgo-biloba-leaf-concentrate-based-on-the-analytical-quality-by-design - Ask this paper | Bohrium [bohrium.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Liquid Chromatography-Electrospray Tandem Mass Spectrometry of Terpenoid Lactones in Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. A gene cluster in Ginkgo biloba encodes unique multifunctional cytochrome P450s that initiate ginkgolide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

ginkgolide B chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ginkgolide B, a unique and complex diterpene trilactone isolated from the leaves of the Ginkgo biloba tree, stands as a molecule of significant interest in the scientific and medical communities.[1] Its intricate hexacyclic cage-like structure, containing a spiro[2][2]-nonane system, three lactone rings, and a tetrahydrofuran ring, underpins its diverse pharmacological activities.[1][3][4] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of Ginkgolide B. It details experimental protocols for its isolation, characterization, and evaluation, and visualizes its modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of Ginkgolide B as a potential therapeutic agent.

Chemical Structure and Physicochemical Properties

Ginkgolide B is a highly oxidized diterpenoid with a 20-carbon skeleton.[1] Its rigid and complex structure is responsible for its specific biological activities.

Table 1: Physicochemical Properties of Ginkgolide B

| Property | Value | References |

| Molecular Formula | C₂₀H₂₄O₁₀ | [2][5][6][7] |

| Molecular Weight | 424.4 g/mol | [2][5][6][7] |

| Appearance | White crystalline solid | [5] |

| Melting Point | ~280-300 °C (decomposes) | [2][8][9] |

| Optical Rotation [α]D | -52.6° to -63° (c=1 in ethanol or dioxane) | [2][3][9] |

| Solubility | Soluble in DMSO (up to 60 mg/mL), DMF (~25 mg/mL), ethanol (~10.6 mg/mL), acetone, ethyl acetate, and methanol. Sparingly soluble in water. | [5][10][8][9] |

| UV max (in ethanol) | 219 nm | [5][9] |

| LogP (octanol/water) | 1.72 | [9][11] |

Table 2: Spectroscopic Data of Ginkgolide B

| Spectroscopic Technique | Key Features and Observations | References |

| ¹H NMR | Complex spectrum with characteristic signals for the tert-butyl group and protons on the cage-like structure. Detailed assignments are available in the literature. | [12][13][14] |

| ¹³C NMR | Shows 20 distinct carbon signals corresponding to the molecular formula, including signals for the three lactone carbonyls. | [12][13] |

| Mass Spectrometry (MS) | ESI-MS typically shows [M-H]⁻ at m/z 423. | [13] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O) of the lactones, and C-O stretching vibrations. | [12][13] |

Experimental Protocols

Isolation and Purification of Ginkgolide B from Ginkgo biloba Leaves

A common method for the extraction and purification of Ginkgolide B involves the following steps:

-

Extraction: Dried and powdered Ginkgo biloba leaves are extracted with 70% ethanol multiple times. The combined extracts are then concentrated to remove the ethanol.[9]

-

Macroporous Resin Chromatography: The aqueous concentrate is loaded onto a macroporous resin column (e.g., HPD-450). Impurities are washed away with a low concentration of ethanol (e.g., 20%), and the ginkgolides are then eluted with a higher concentration of ethanol (e.g., 80%).[9]

-

Crystallization: The 80% ethanol eluate is concentrated, leading to the crystallization of crude ginkgolides.

-

Recrystallization: The crude crystals are recrystallized from a suitable solvent, such as isopropanol, to yield Ginkgolide B with a purity of up to 95%.[9]

-

Further Purification (Optional): For higher purity, techniques like preparative high-performance liquid chromatography (HPLC) can be employed.[15]

Characterization of Ginkgolide B

The identity and purity of isolated Ginkgolide B are confirmed using a combination of spectroscopic and chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for both qualitative and quantitative analysis, typically with a C18 column and a mobile phase of methanol-water or acetonitrile-water, with UV detection at around 220 nm.[16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR are used to elucidate the detailed chemical structure and confirm its identity by comparing the spectra with established data.[12][13][14]

-

Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.[12][13]

Platelet-Activating Factor (PAF) Receptor Binding Assay

Ginkgolide B is a well-known antagonist of the Platelet-Activating Factor Receptor (PAFR). A typical radioligand binding assay to determine its affinity for PAFR involves:

-

Membrane Preparation: Membranes expressing PAFR are prepared from a suitable source, such as platelets or cells engineered to overexpress the receptor.

-

Binding Reaction: The membranes are incubated with a radiolabeled PAFR antagonist (e.g., [³H]-WEB 2086) in the presence of varying concentrations of Ginkgolide B.[17]

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.

-

Data Analysis: The concentration of Ginkgolide B that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value can be used to calculate the inhibitory constant (Ki).

Neuroprotection Assay (Oxygen-Glucose Deprivation/Reperfusion Model)

The neuroprotective effects of Ginkgolide B can be assessed using an in vitro model of ischemia-reperfusion injury:

-

Cell Culture: Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured under standard conditions.

-

Oxygen-Glucose Deprivation (OGD): The cell culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., with 95% N₂ and 5% CO₂) for a specific duration to mimic ischemic conditions.

-

Reperfusion: The OGD medium is replaced with normal culture medium, and the cells are returned to a normoxic incubator to simulate reperfusion.

-

Treatment: Ginkgolide B is added to the culture medium at various concentrations before, during, or after the OGD period.

-

Assessment of Cell Viability and Apoptosis: Cell viability is measured using assays like the MTT assay.[18][19] Apoptosis can be quantified by methods such as TUNEL staining or flow cytometry analysis of Annexin V/Propidium Iodide staining.[19]

Anti-inflammatory Assay (LPS-induced BV2 Microglial Cells)

The anti-inflammatory properties of Ginkgolide B can be investigated in a cellular model of neuroinflammation:

-

Cell Culture: BV2 microglial cells are cultured in appropriate media.

-

Induction of Inflammation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Treatment: Ginkgolide B is added to the culture medium at different concentrations before or concurrently with LPS stimulation.

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the culture supernatant are measured using ELISA.[20][21] The production of nitric oxide (NO) is quantified using the Griess assay.[20][21]

-

Western Blot Analysis: The expression levels of key inflammatory proteins, such as iNOS and COX-2, in the cell lysates are determined by Western blotting.[20]

Biological Activities and Signaling Pathways

Ginkgolide B exhibits a wide range of biological activities, primarily attributed to its potent and specific antagonism of the Platelet-Activating Factor (PAF) receptor.[22] Its effects extend to neuroprotection, anti-inflammation, and modulation of various cellular processes.

PI3K/Akt Signaling Pathway

Ginkgolide B has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival, proliferation, and differentiation. This activation is implicated in its neuroprotective and pro-angiogenic effects. For instance, Ginkgolide B promotes the survival and differentiation of oligodendrocyte precursor cells and enhances the function of endothelial progenitor cells through the Akt/eNOS pathway.[1][8]

Caption: PI3K/Akt signaling pathway activated by Ginkgolide B.

MAPK/ERK Signaling Pathway

Ginkgolide B can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade. This pathway is involved in regulating cell proliferation, differentiation, and inflammation. In the context of asthma, Ginkgolide B has been shown to inhibit the ERK/MAPK pathway, leading to a reduction in airway inflammation.[23][24]

Caption: Inhibition of the MAPK/ERK pathway by Ginkgolide B.

AMPK Signaling Pathway

In the context of Alzheimer's disease models, Ginkgolide B has been found to activate the AMP-activated protein kinase (AMPK) signaling pathway.[7] This activation helps protect astrocytes from Aβ-induced apoptosis by inhibiting endoplasmic reticulum stress and oxidative stress.

Caption: AMPK signaling pathway activation by Ginkgolide B.

Quantitative Biological Data

Table 3: In Vitro Biological Activities of Ginkgolide B

| Assay | Target/Cell Line | Effect | IC₅₀ / Concentration | References |

| PAF-induced Platelet Aggregation | Rabbit Platelets | Inhibition | 441.93 nM | [25] |

| PAF Receptor Binding | Cloned PAF Receptors | Antagonism (Ki) | 110 nM (for 7R-chloro derivative) | [17] |

| GABA Receptor Modulation | Recombinant human ρ₁ GABAC receptors | Antagonism | μM range | [11] |

| Cytotoxicity | MCF-7 Breast Cancer Cells | Induction of Apoptosis | 5-80 μM | [26] |

| Neuroprotection | Aβ₁₋₄₂-induced N2a cells | Increased cell viability | 20-200 μM | [18] |

| Anti-inflammatory | LPS-induced BV2 cells | Reduction of TNF-α, IL-1β, IL-6 | 10-40 μM | [20][21] |

Conclusion

Ginkgolide B is a multifaceted natural product with a well-defined chemical structure and a growing body of evidence supporting its diverse pharmacological effects. Its ability to antagonize the PAF receptor and modulate key signaling pathways such as PI3K/Akt, MAPK/ERK, and AMPK underscores its therapeutic potential in a range of disorders, including neurodegenerative diseases, inflammatory conditions, and ischemic injuries. This technical guide provides a solid foundation of its chemical and biological properties, along with methodologies for its study. Further research is warranted to fully elucidate its mechanisms of action and to translate its promising preclinical findings into clinical applications.

References

- 1. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ginkgolide B inhibits hydrogen peroxide‑induced apoptosis and attenuates cytotoxicity via activating the PI3K/Akt/mTOR signaling pathway in H9c2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of a central regulator of ginkgolide biosynthesis in Ginkgo biloba that integrates jasmonate and light signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radioprotective effect of Ginkgolide B on brain: the mediating role of DCC/MST1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ginkgolide B-induced AMPK pathway activation protects astrocytes by regulating endoplasmic reticulum stress, oxidative stress and energy metabolism induced by Aβ1-42 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Extraction, isolation and purification for ginkgolide B] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Mixed antagonistic effects of the ginkgolides at recombinant human ρ1 GABAC receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ginkgolide attenuates memory impairment and neuroinflammation by suppressing the NLRP3/caspase-1 pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. columbia.edu [columbia.edu]

- 18. Quantitative Proteomics Reveals Neuroprotective Mechanism of Ginkgolide B in Aβ1-42-induced N2a Neuroblastoma Cells [imrpress.com]

- 19. academy.miloa.eu [academy.miloa.eu]

- 20. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The Chemistry and Biology of Ginkgolide B_Chemicalbook [chemicalbook.com]

- 23. A Novel Anti-Inflammatory Role for Ginkgolide B in Asthma via Inhibition of the ERK/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel anti-inflammatory role for ginkgolide B in asthma via inhibition of the ERK/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. The Signaling Cascades of Ginkgolide B-Induced Apoptosis in MCF-7 Breast Cancer Cells [mdpi.com]

The Pharmacological Profile of Ginkgolide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ginkgolide B, a structurally complex terpene trilactone isolated from the leaves of the Ginkgo biloba tree, has garnered significant scientific interest due to its diverse and potent pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of ginkgolide B, with a focus on its mechanism of action, pharmacokinetics, and therapeutic potential. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of its molecular interactions.

Mechanism of Action: Potent and Selective PAF Receptor Antagonism

The primary and most well-characterized mechanism of action of ginkgolide B is its potent and selective antagonism of the platelet-activating factor receptor (PAFR).[1][3][4] PAF is a pro-inflammatory phospholipid mediator involved in a wide array of pathological processes, including platelet aggregation, inflammation, and neuronal damage.[1][5] By competitively inhibiting the binding of PAF to its receptor, ginkgolide B effectively mitigates these detrimental effects.[1]

Quantitative Data on PAF Receptor Inhibition

| Compound | Assay | IC50 / Ki | Reference |

| Ginkgolide B | PAF-induced platelet aggregation | IC50: 441.93 ± 37.89 nM | [6] |

| Ginkgolide B | PAF-induced chemotaxis of rat PMNs | IC50: 4.84 nM | [7] |

| Ginkgolide B | PAF-induced β-glucuronidase release in rat PMNs | IC50: 3.56 µM | [7] |

| 7α-chloro ginkgolide B | Cloned PAF receptor binding | Ki: 110 nM | [8] |

Signaling Pathway: PAF Receptor Antagonism

The binding of Platelet-Activating Factor (PAF) to its G-protein coupled receptor (PAFR) activates downstream signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and an increase in intracellular calcium levels. These events trigger a variety of cellular responses, including platelet aggregation, inflammation, and neurotransmitter release. Ginkgolide B acts as a competitive antagonist at the PAFR, blocking these downstream effects.

Pharmacokinetics

The pharmacokinetic profile of ginkgolide B has been investigated in both preclinical animal models and human clinical trials. These studies reveal moderate oral bioavailability that can be influenced by food and formulation.

Preclinical Pharmacokinetics in Beagle Dogs

Oral administration of ginkgolide B in beagle dogs has been extensively studied, with results indicating that formulation can significantly impact its absorption and exposure.

| Formulation | Dose (mg/kg) | Cmax (µg/L) | Tmax (h) | AUC (µg/L·h) | Absolute Bioavailability (%) | Reference |

| Conventional Tablet | 20 | 66.6 | - | 236.2 | 5.2 (fasted) | [9][10] |

| HME08 Capsule | 20 | 309.2 | - | 606.7 | - | [9] |

| LL06 Pellet | 20 | 192.4 | - | 419.1 | - | [9] |

| Ginkgolide Extracts | - | - | - | - | 17.0 (fed) | [10] |

Clinical Pharmacokinetics in Healthy Human Volunteers

Studies in healthy human subjects have provided valuable insights into the pharmacokinetic parameters of ginkgolide B following oral administration of Ginkgo biloba extracts.

| Dosage Regimen | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (h) | Reference |

| 80 mg once daily | ~2.3 | - | - | - | [11] |

| 40 mg twice daily | ~2.3 | - | - | 10.57 | [11][12] |

Therapeutic Effects

Ginkgolide B has demonstrated a wide range of therapeutic effects, primarily stemming from its anti-inflammatory and neuroprotective properties.

Neuroprotective Effects

Ginkgolide B exhibits significant neuroprotective activity in various models of neurological damage, particularly ischemic stroke.[13][14] Its mechanisms include reducing excitotoxicity, oxidative stress, and apoptosis.

| Model | Treatment | Outcome Measure | Result | Reference |

| Rat MCAO | Ginkgolide B | Infarct Volume | Significant reduction | [13] |

| Rat MCAO | Neurological Deficit Score | Significant improvement | [13] | |

| OGD/R in SH-SY5Y cells | Ginkgolide B | Cell Viability | Increased survival | [15] |

Ginkgolide B's neuroprotective effects are mediated through the modulation of several key signaling pathways. Notably, it has been shown to activate pro-survival pathways such as the Akt/Nrf2 and Wnt/β-catenin pathways, while inhibiting apoptotic cascades.

Anti-inflammatory Effects

Ginkgolide B demonstrates potent anti-inflammatory properties, largely by antagonizing the PAF receptor and inhibiting downstream inflammatory signaling cascades.[16][17] This has been observed in various in vitro and in vivo models of inflammation.

| Model | Treatment | Outcome Measure | Result | Reference |

| LPS-induced BV2 cells | Ginkgolide B | TNF-α, IL-1β, IL-6 release | Dose-dependent decrease | [17] |

| LPS-induced BV2 cells | NO production | Significantly reduced | [18] | |

| LPS-challenged mice | Ginkgolide B | Serum TNF-α, IL-6 levels | Significantly suppressed | [19][20] |

The anti-inflammatory effects of ginkgolide B are mediated by the inhibition of pro-inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[21][22]

Experimental Protocols

PAF Receptor Binding Assay

Objective: To determine the binding affinity of ginkgolide B to the PAF receptor.

Methodology:

-

Membrane Preparation: Membranes expressing the PAF receptor are prepared from a suitable cell line (e.g., CHO-K1 cells stably transfected with the human PAF receptor) or tissue homogenates.

-

Radioligand Binding: A constant concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) is incubated with the membrane preparation in the presence of increasing concentrations of ginkgolide B.

-

Incubation: The mixture is incubated at room temperature for a specified time to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of ginkgolide B that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[23]

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To evaluate the neuroprotective effects of ginkgolide B in a model of focal cerebral ischemia.

Methodology:

-

Animal Preparation: Adult male Sprague-Dawley or Wistar rats are anesthetized.

-

Surgical Procedure: A midline neck incision is made, and the right common carotid artery, external carotid artery, and internal carotid artery are exposed. A nylon monofilament suture with a rounded tip is introduced into the internal carotid artery and advanced to occlude the origin of the middle cerebral artery.

-

Ischemia and Reperfusion: The suture is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the suture.

-

Drug Administration: Ginkgolide B or vehicle is administered at specified doses and time points (e.g., intraperitoneally or intravenously) before or after the onset of ischemia.

-

Neurological Assessment: Neurological deficit scores are evaluated at various time points after reperfusion.

-

Infarct Volume Measurement: At the end of the experiment, the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[3][13]

Lipopolysaccharide (LPS)-Induced Inflammation Model

Objective: To assess the anti-inflammatory effects of ginkgolide B in vitro and in vivo.

In Vitro Model (e.g., BV2 microglial cells):

-

Cell Culture: BV2 cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of ginkgolide B for a specified time (e.g., 1 hour) followed by stimulation with LPS (e.g., 1 µg/mL) for a further period (e.g., 24 hours).

-

Analysis:

-

Cytokine Measurement: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured by ELISA.

-

Nitric Oxide (NO) Measurement: NO production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

-

Gene and Protein Expression: The expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins is analyzed by RT-qPCR and Western blotting, respectively.[16][17][18]

-

In Vivo Model (e.g., Mice):

-

Animal Grouping: Mice are randomly divided into control, LPS, and ginkgolide B treatment groups.

-

Drug Administration: Ginkgolide B or vehicle is administered (e.g., intraperitoneally) prior to LPS challenge.

-

LPS Challenge: Mice are challenged with an intraperitoneal injection of LPS.

-

Sample Collection: At a specified time after LPS injection, blood and tissues (e.g., brain, lung) are collected.

-

Analysis:

Conclusion

Ginkgolide B is a multifaceted natural compound with a well-defined pharmacological profile centered on its potent antagonism of the PAF receptor. This primary mechanism underlies its significant neuroprotective and anti-inflammatory effects, which are supported by a growing body of preclinical evidence. The pharmacokinetic properties of ginkgolide B have been characterized, providing a foundation for the development of optimized formulations to enhance its therapeutic potential. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this promising natural product. Further clinical investigation is warranted to fully elucidate the efficacy of ginkgolide B in various human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs [agris.fao.org]

- 3. Neuroprotective effect of ginkgolide K against acute ischemic stroke on middle cerebral ischemia occlusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ginkgolide B Regulates CDDP Chemoresistance in Oral Cancer via the Platelet-Activating Factor Receptor Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anti-Platelet Aggregation Activity Study of Ginkgolide-1,2,3-triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. [Effect of ginkgolide B on platelet-activating factor induced activation of rat polymorphonuclear leukocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics of Ginkgolide B after Oral Administration of Three Different Ginkgolide B Formulations in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The pharmacokinetics study of ginkgolide A, B and the effect of food on bioavailability after oral administration of ginkgolide extracts in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. [Pharmacokinetic properties of Bilobalide and Ginkgolides A and B in healthy subjects after intravenous and oral administration of Ginkgo biloba extract (EGb 761)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]

- 14. Neuroprotective and Antioxidant Effect of Ginkgo biloba Extract Against AD and Other Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of Ginkgolide B in focal cerebral ischemia through selective activation of prostaglandin E2 receptor EP4 and the downstream transactivation of epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Ginkgolide B alleviates the inflammatory response and attenuates the activation of LPS-induced BV2 cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ginkgolide B alleviates the inflammatory response and attenuates ...: Ingenta Connect [ingentaconnect.com]

- 19. Ginkgolide A Ameliorates LPS-Induced Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Role of Ginkgolides in the Inflammatory Immune Response of Neurological Diseases: A Review of Current Literatures [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. columbia.edu [columbia.edu]

A Technical Guide to the Natural Sources of Ginkgolide B

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the natural sources of ginkgolide B, a potent terpene lactone with significant therapeutic potential. It details the compound's distribution within its primary source, Ginkgo biloba, presents quantitative data on its concentration, outlines detailed experimental protocols for its extraction and analysis, and visualizes the core biosynthetic and experimental pathways.

Primary Natural Source: Ginkgo biloba L.

Ginkgolide B is a bioactive diterpenoid lactone found exclusively in the Ginkgo biloba tree, one of the oldest living tree species.[1][2] While the compound is present in various parts of the plant, its concentration varies significantly by tissue type, geographical location, and season.

-

Biosynthesis and Distribution: The biosynthesis of ginkgolides is believed to primarily occur in the roots of the Ginkgo biloba tree.[3][4] From the roots, these compounds are then transported to other parts of the plant, with the leaves serving as the principal site of accumulation and storage.[4] Consequently, the leaves are the most common source for commercial extraction.[5]

-

Other Sources: Ginkgolides are also present in the seeds of the ginkgo tree, with the highest total terpenoid content found within the embryo and endosperm.[6][7] However, leaves remain the preferred source for industrial production due to their abundance and high concentration of active compounds.

Quantitative Analysis of Ginkgolide B Content

The concentration of ginkgolide B in Ginkgo biloba leaves is not static. It is influenced by factors such as the specific tree, its age, and the time of year the leaves are harvested.

Data Presentation

Table 1: Seasonal and Inter-Individual Variation of Ginkgolide B in Ginkgo biloba Leaves

| Plant Source/Location | Harvest Time | Ginkgolide B Concentration (ppm or mg/g Dry Weight) | Reference |

| Dutch G. biloba Tree 1 | Late Summer / Early Autumn (Maximum) | < 3 ppm (< 0.003 mg/g) | [8] |

| Dutch G. biloba Tree 2 | Late Summer / Early Autumn (Maximum) | 68 ppm (0.068 mg/g) | [8] |

| Dutch G. biloba Tree 3 | Late Summer / Early Autumn (Maximum) | 204 ppm (0.204 mg/g) | [8] |

| G. biloba in India | June | 0.19% (1.9 mg/g) | [5] |

| G. biloba in Zhejiang, China | October (Peak) | Content increased from early season to a peak in October. Specific value for Ginkgolide B was lower than Ginkgolide A and C. | [9] |

Note: Concentrations can vary significantly. The data illustrates a general trend of peaking in late summer to autumn.

Experimental Protocols

The extraction, isolation, and quantification of ginkgolide B are critical for research and pharmaceutical development. The following sections describe common methodologies.

Extraction and Purification of Ginkgolide B

This protocol describes a common method for obtaining a purified ginkgolide B fraction from dried Ginkgo biloba leaves.

Objective: To extract and purify ginkgolide B from dried leaf material.

Methodology:

-

Initial Solvent Extraction:

-

Dried and powdered Ginkgo biloba leaves are extracted with an aqueous ethanol solution (e.g., 70% ethanol) multiple times to ensure exhaustive extraction.[10]

-

The combined extracts are then concentrated under reduced pressure to remove the ethanol.

-

The resulting aqueous concentrate is diluted with water to a specific crude drug density (e.g., 0.1 g/mL).[10]

-

-

Macroporous Resin Chromatography:

-

The diluted extract is loaded onto a pre-treated macroporous resin column (e.g., HPD-450, AB-8, or DA-201).[7][10]

-

Adsorption Parameters: The sample is loaded at a controlled flow rate (e.g., 2 bed volumes per hour) to ensure efficient binding of the target compounds.[11]

-

Impurity Elution: The column is first washed with a low-concentration ethanol solution (e.g., 20% ethanol) to elute polar impurities.[10]

-

Ginkgolide Elution: The fraction containing ginkgolides is then eluted from the resin using a higher concentration of ethanol (e.g., 80% ethanol).[10]

-

-

Crystallization and Recrystallization:

-

The 80% ethanol eluant is concentrated under vacuum until supersaturation is achieved, promoting crystallization.

-

The crude crystals are collected and then recrystallized using a suitable solvent, such as isopropanol, to achieve high purity (e.g., >95%).[10]

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a standard method for the quantitative analysis of ginkgolide B in an extract.

Objective: To determine the precise concentration of ginkgolide B in a purified extract.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is used.

-

Column: A reverse-phase C18 column (ODS column) is typically employed for separation.[4][12]

-

Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of methanol and water is common. A typical composition is water-methanol (67:33 v/v).[4]

-

Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.[4]

-

Detection: Ginkgolide B does not have a strong chromophore, but it can be detected at low wavelengths, typically 220 nm.[4]

-

Quantification: The concentration of ginkgolide B is determined by comparing the peak area in the sample chromatogram to a standard curve generated from certified reference standards of known concentrations.

Mandatory Visualizations

Biosynthetic Pathway of Ginkgolides

Caption: Biosynthesis of ginkgolides via the MEP pathway in Ginkgo biloba.

Experimental Workflow for Ginkgolide B Isolation

Caption: General workflow for the isolation and purification of ginkgolide B.

References

- 1. Seasonal Variation of Polyphenols and Pigments in Ginkgo (Ginkgo biloba L.) Leaves: Focus on 3',8″-Biflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ginkgo Biloba - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Concentration of Ginkgolides and Bilobalide in Ginkgo biloba Leaves in Relation to the Time of Year - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioactive metabolites in of Ginkgo biloba leaves: variations by seasonal, meteorological and soil - ProQuest [proquest.com]

- 10. researchgate.net [researchgate.net]

- 11. Enrichment and Purification of Total Ginkgo Flavonoid O-Glycosides from Ginkgo Biloba Extract with Macroporous Resin and Evaluation of Anti-Inflammation Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

Ginkgolide B and the Platelet-Activating Factor Receptor: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the molecular interactions between ginkgolide B, a potent bioactive compound isolated from Ginkgo biloba, and the platelet-activating factor receptor (PAFR). Ginkgolide B is a well-documented antagonist of PAFR, a G-protein coupled receptor implicated in a myriad of inflammatory and thrombotic diseases. This document elucidates the mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways. The information presented herein is intended to serve as a critical resource for researchers and professionals engaged in the study of PAFR-mediated pathologies and the development of novel therapeutics.

Introduction

Platelet-activating factor (PAF) is a potent phospholipid mediator that exerts its effects through the platelet-activating factor receptor (PAFR), a member of the G-protein coupled receptor superfamily.[1][2][3][4] The activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse physiological and pathological responses, including platelet aggregation, inflammation, and allergic reactions.[1][4][5][6][7] Consequently, the development of PAFR antagonists has been a significant area of interest for therapeutic intervention in various diseases.